![molecular formula C16H15N3O B12850770 2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
2-[(4-Phenylquinazolin-2-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system substituted with a phenyl group and an aminoethanol moiety, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Povarov reaction, which involves the condensation of aniline with ethyl glyoxalate to form an imine intermediate, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazoline core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aminoethanol Substitution: The final step involves the substitution of the amino group with ethanolamine, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the phenyl group.
Substitution: The aminoethanol moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways, such as tyrosine kinases in cancer cells.
Modulation of Receptors: Binding to and modulating the activity of specific receptors, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Inducing programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.
類似化合物との比較
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol can be compared with other similar compounds, such as:
Erlotinib: A quinazoline derivative used as an anti-cancer drug targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another quinazoline-based anti-cancer drug targeting EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
The uniqueness of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives. Its combination of a phenyl group and an aminoethanol moiety contributes to its potential therapeutic applications and makes it a valuable compound for further research and development.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
2-[(4-phenylquinazolin-2-yl)amino]ethanol |
InChI |
InChI=1S/C16H15N3O/c20-11-10-17-16-18-14-9-5-4-8-13(14)15(19-16)12-6-2-1-3-7-12/h1-9,20H,10-11H2,(H,17,18,19) |
InChIキー |
SUBHOYOCFDCGBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


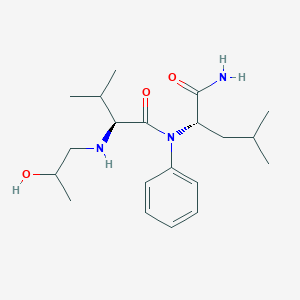
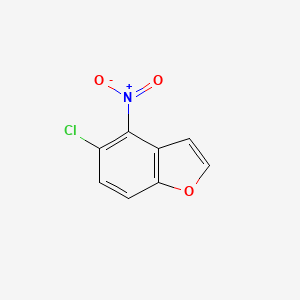
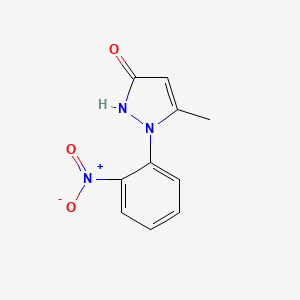
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

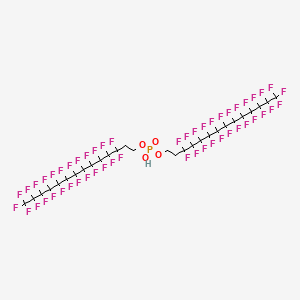
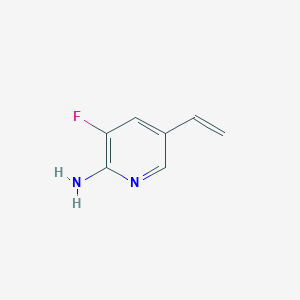
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
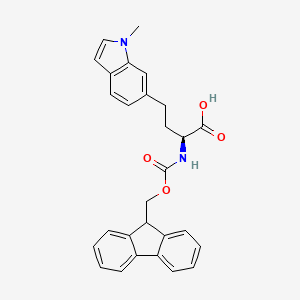
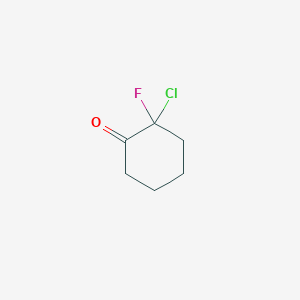
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)

![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)

